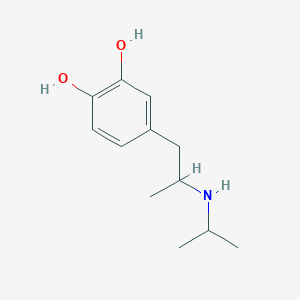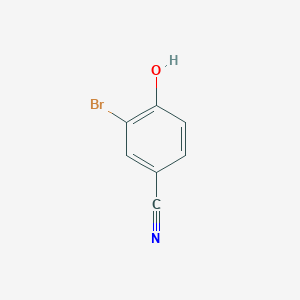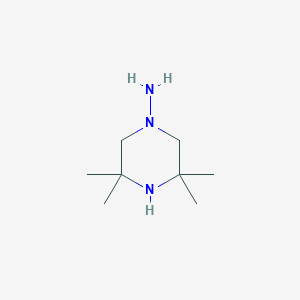
3,3,5,5-Tetramethylpiperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5-Tetramethylpiperazin-1-amine, also known as TMPA, is a synthetic compound that is widely used in scientific research. It is a member of the piperazine family of organic compounds and is commonly used as a reagent in organic synthesis. TMPA has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3,3,5,5-Tetramethylpiperazin-1-amine is not fully understood, but it is believed to act as a proton sponge, which can buffer the pH of the reaction environment. It can also act as a chelating agent, which can coordinate with metal ions and enhance their reactivity. In addition, 3,3,5,5-Tetramethylpiperazin-1-amine can form hydrogen bonds with other molecules, which can stabilize the reaction intermediates and transition states.
Efectos Bioquímicos Y Fisiológicos
3,3,5,5-Tetramethylpiperazin-1-amine has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of various enzymes, including proteases and phosphatases. It can also modulate the activity of ion channels and transporters, including the glutamate transporter and the GABA transporter. In addition, 3,3,5,5-Tetramethylpiperazin-1-amine can act as a free radical scavenger, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3,5,5-Tetramethylpiperazin-1-amine has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also relatively inexpensive compared to other reagents. However, 3,3,5,5-Tetramethylpiperazin-1-amine has some limitations as well. It can be toxic at high concentrations, and its effects on living organisms are not well understood. In addition, its solubility in water is limited, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the study of 3,3,5,5-Tetramethylpiperazin-1-amine. One area of research is the development of new synthetic methods for the production of 3,3,5,5-Tetramethylpiperazin-1-amine and its derivatives. Another area of research is the study of the biological activity of 3,3,5,5-Tetramethylpiperazin-1-amine and its derivatives, including their effects on ion channels and transporters. Finally, the development of new applications for 3,3,5,5-Tetramethylpiperazin-1-amine, such as in the synthesis of new bioactive compounds or as a probe for the study of biological systems, is an area of active research.
Métodos De Síntesis
3,3,5,5-Tetramethylpiperazin-1-amine is synthesized by reacting tetramethylpiperazine with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the amine product. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
3,3,5,5-Tetramethylpiperazin-1-amine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it can be used as a catalyst or a protecting group. It is also used as a ligand in metal-catalyzed reactions, where it can enhance the reactivity and selectivity of the reaction. In medicinal chemistry, 3,3,5,5-Tetramethylpiperazin-1-amine is used as a building block for the synthesis of various bioactive compounds, including antiviral and anticancer agents. In pharmacology, 3,3,5,5-Tetramethylpiperazin-1-amine is used as a probe for the study of ion channels and transporters.
Propiedades
Número CAS |
114881-10-6 |
|---|---|
Nombre del producto |
3,3,5,5-Tetramethylpiperazin-1-amine |
Fórmula molecular |
C8H19N3 |
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
3,3,5,5-tetramethylpiperazin-1-amine |
InChI |
InChI=1S/C8H19N3/c1-7(2)5-11(9)6-8(3,4)10-7/h10H,5-6,9H2,1-4H3 |
Clave InChI |
LHQQSLOFHQRVCW-UHFFFAOYSA-N |
SMILES |
CC1(CN(CC(N1)(C)C)N)C |
SMILES canónico |
CC1(CN(CC(N1)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



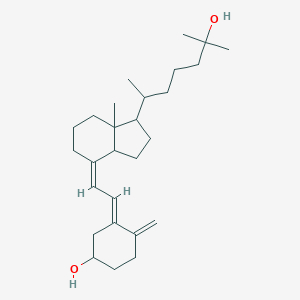
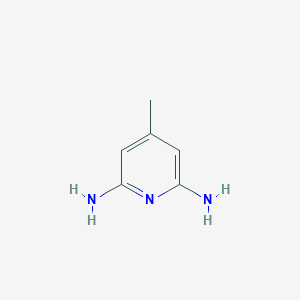
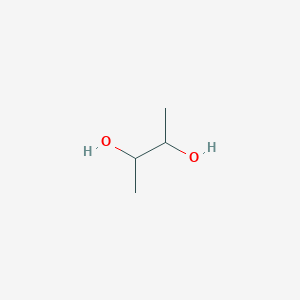
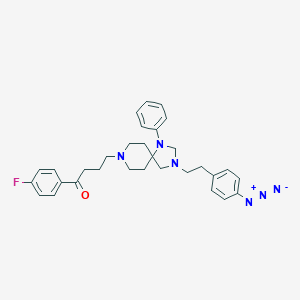

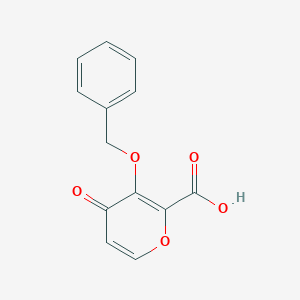
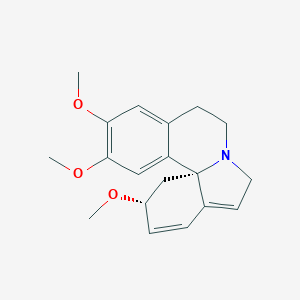
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)


